1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group (-CF3) attached to the pyrazole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves the inhibition of enzyme activity by blocking the active site or altering the enzyme’s conformation . The compound’s effects on molecular pathways are still under investigation, but it is known to influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-1H-pyrazole-3-carboximidamide
- 1-(Trifluoromethyl)-1H-pyrazole-5-carboximidamide
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
Comparison: 1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and a broader range of applications in scientific research .
Properties
Molecular Formula |
C5H5F3N4 |
---|---|
Molecular Weight |
178.12 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-carboximidamide |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)12-2-3(1-11-12)4(9)10/h1-2H,(H3,9,10) |
InChI Key |
XCYVCJGRKXRHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.